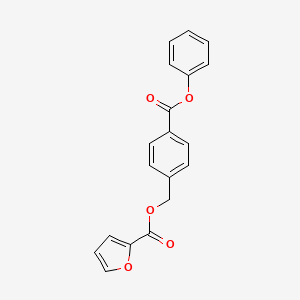
4-(phenoxycarbonyl)benzyl 2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(phenoxycarbonyl)benzyl 2-furoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PBFI and has a molecular formula of C19H14O5. PBFI is a derivative of furoic acid and benzyl alcohol and has been synthesized using various methods. In
Mecanismo De Acción
PBFI exhibits fluorescence properties due to the presence of a phenyl group and a furoate group in its structure. The fluorescence properties of PBFI are dependent on its environment. PBFI exhibits a higher fluorescence intensity in a hydrophobic environment compared to a hydrophilic environment. The mechanism of action of PBFI in bioimaging and drug delivery applications involves the selective targeting of cancer cells. PBFI targets cancer cells due to the overexpression of folate receptors on the surface of cancer cells. PBFI is conjugated with folic acid, which allows it to selectively target cancer cells.
Biochemical and Physiological Effects:
PBFI has been shown to have minimal toxicity in vitro and in vivo. PBFI has been shown to be biocompatible and does not cause any significant adverse effects in cells or tissues. PBFI has been shown to selectively target cancer cells and does not affect normal cells. PBFI has also been shown to have a high binding affinity for metal ions such as Cu2+, Fe3+, and Zn2+.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PBFI has several advantages for lab experiments. PBFI exhibits fluorescence properties, which makes it an excellent candidate for sensing and bioimaging applications. PBFI is also biocompatible and does not cause any significant adverse effects in cells or tissues. However, PBFI has some limitations for lab experiments. PBFI is sensitive to the environment, and its fluorescence properties are dependent on the polarity of the environment. PBFI also has a limited solubility in water, which can limit its applications in aqueous environments.
Direcciones Futuras
PBFI has several potential future directions. PBFI can be further explored for its potential use as a drug delivery agent. PBFI can be conjugated with different drugs to target specific cells or tissues. PBFI can also be explored for its potential use in photodynamic therapy. PBFI can be conjugated with photosensitizers to selectively target cancer cells and induce cell death upon exposure to light. PBFI can also be explored for its potential use in environmental sensing. PBFI can be used for the detection of metal ions in environmental samples such as water and soil.
Conclusion:
4-(phenoxycarbonyl)benzyl 2-furoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBFI has been extensively studied for its potential applications in fluorescence sensing, bioimaging, and drug delivery. PBFI exhibits fluorescence properties, which makes it an excellent candidate for sensing and bioimaging applications. PBFI is also biocompatible and does not cause any significant adverse effects in cells or tissues. PBFI has several potential future directions, including its use as a drug delivery agent and in photodynamic therapy.
Métodos De Síntesis
PBFI can be synthesized using various methods. One of the most common methods is the reaction of 4-(phenoxycarbonyl)benzyl chloride with 2-furoic acid in the presence of a base. This method results in the formation of PBFI and hydrochloric acid as a byproduct. Another method involves the reaction of 4-(phenoxycarbonyl)benzyl alcohol with furoic acid in the presence of a dehydrating agent such as thionyl chloride. This method also results in the formation of PBFI and water as a byproduct.
Aplicaciones Científicas De Investigación
PBFI has been extensively studied for its potential applications in various fields such as fluorescence sensing, bioimaging, and drug delivery. PBFI exhibits fluorescence properties, which makes it an excellent candidate for sensing applications. PBFI has been used as a fluorescent probe for the detection of various metal ions such as Cu2+, Fe3+, and Zn2+. PBFI has also been used as a fluorescent probe for the detection of H2S in biological systems. In addition, PBFI has been used for bioimaging applications due to its ability to selectively target cancer cells. PBFI has also been explored for its potential use as a drug delivery agent due to its ability to release drugs in a controlled manner.
Propiedades
IUPAC Name |
(4-phenoxycarbonylphenyl)methyl furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O5/c20-18(24-16-5-2-1-3-6-16)15-10-8-14(9-11-15)13-23-19(21)17-7-4-12-22-17/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEFWGYBHNXVKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)COC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


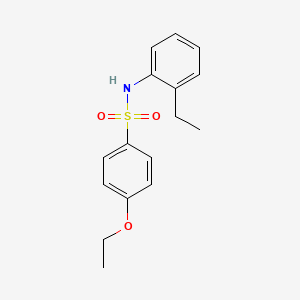
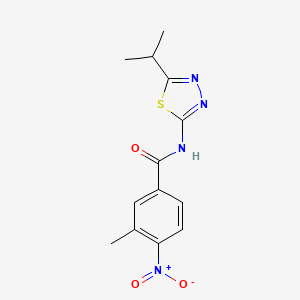
![ethyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5830767.png)
![N-[3-(N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}ethanehydrazonoyl)phenyl]-2-methylpropanamide](/img/structure/B5830770.png)
![N~7~-(4-chlorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine](/img/structure/B5830776.png)
![N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide](/img/structure/B5830777.png)
![5-bromo-N-[2-(dimethylamino)ethyl]-2-thiophenesulfonamide](/img/structure/B5830780.png)
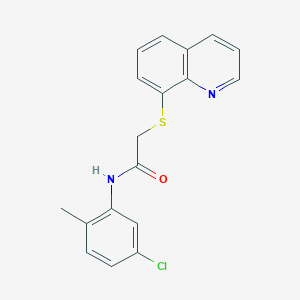
![3-cyclohexyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5830789.png)
![N-(2,4-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5830801.png)
![N'-[(2-methyl-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5830815.png)
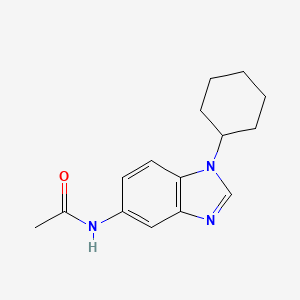
![N'-{[(2,5-dimethylphenoxy)acetyl]oxy}-4-iodobenzenecarboximidamide](/img/structure/B5830827.png)